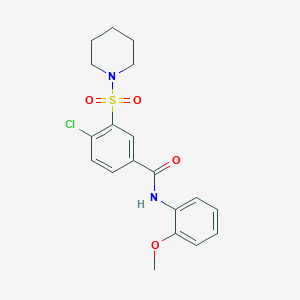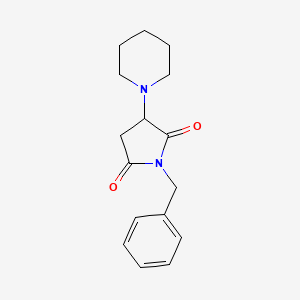![molecular formula C16H14N2O3 B4974868 3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)
3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one (MNPP) is a chemical compound that has been widely studied for its potential applications in scientific research. MNPP is also known as p-Nitrophenyl (p-NP) and is a derivative of chalcone, which is a class of organic compounds that possess a wide range of biological and pharmacological activities. MNPP has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of MNPP is complex and involves the inhibition of various enzymes and biochemical pathways. MNPP has been found to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which is responsible for skin pigmentation. MNPP has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitters in the brain. MNPP has also been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
MNPP has been found to possess a variety of biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress. MNPP has also been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various biological processes. MNPP has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the treatment of various infections.
Avantages Et Limitations Des Expériences En Laboratoire
MNPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. MNPP has also been found to possess a variety of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, MNPP also has some limitations for lab experiments. It may exhibit toxicity at high concentrations, making it necessary to use caution when handling the compound. MNPP may also exhibit limited solubility in certain solvents, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research involving MNPP. One potential area of research is the development of MNPP-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNPP has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Another area of research is the investigation of the mechanism of action of MNPP, which may provide insights into the regulation of various biological processes. Finally, further research is needed to determine the safety and efficacy of MNPP for use in humans, which may involve clinical trials and toxicity studies.
Méthodes De Synthèse
The synthesis of MNPP can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, which involves the condensation of an aldehyde and a ketone in the presence of a base catalyst. Another method involves the reaction of p-nitroaniline with acetophenone in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain MNPP in its pure form.
Applications De Recherche Scientifique
MNPP has been extensively studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, including the inhibition of enzymes such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various biological processes. MNPP has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
(E)-3-(2-methyl-5-nitroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-12-7-8-14(18(20)21)11-15(12)17-10-9-16(19)13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIHITSXWITUND-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methyl-5-nitroanilino)-1-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-chloro-4-nitrobenzamide](/img/structure/B4974786.png)
![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)

![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)
![{2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B4974806.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-1H-imidazole](/img/structure/B4974817.png)

![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B4974843.png)

![N-cycloheptyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)


